

Application Notes and Protocols for Aurantimycin A in Gram-Positive Bacteria Research

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Compound of Interest		
Compound Name:	Aurantimycin A	
Cat. No.:	B597393	Get Quote

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These application notes provide a comprehensive overview of **Aurantimycin A**, a potent depsipeptide antibiotic, and its utility in research focused on Gram-positive bacteria. This document includes key data on its antimicrobial activity, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Introduction

Aurantimycin A is a hexadepsipeptide antibiotic belonging to the azinothricin group, produced by the bacterium Streptomyces aurantiacus. It exhibits strong bactericidal activity specifically against a range of Gram-positive bacteria.[1] Its unique structure, featuring a cyclohexadepsipeptide scaffold with a C14 acyl side chain, contributes to its potent antimicrobial properties. These characteristics make **Aurantimycin A** a valuable tool for antibiotic research, mechanism of action studies, and as a potential lead compound in drug development.

Data Presentation: Antimicrobial Activity of Aurantimycin A

Aurantimycin A has demonstrated significant inhibitory effects on the growth of various Grampositive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC)



values reported in the literature.

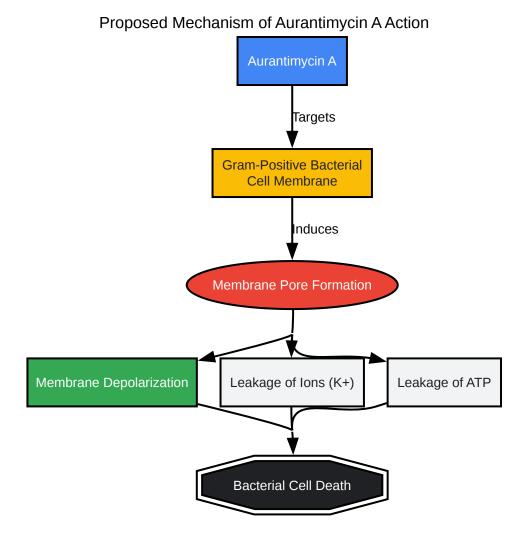
Bacterial Species	Strain	MIC (μg/mL)	Reference
Bacillus subtilis	ATCC 6633	0.013	[2]
Staphylococcus aureus	285	0.013	[2]
Bacillus subtilis	168	0.08 ± 0	[3]
Listeria monocytogenes	ΔlftR mutant	2.5 ± 0	[3]

Mechanism of Action

The primary mechanism of action of **Aurantimycin A** is believed to be the disruption of the bacterial cell membrane integrity. While the precise signaling pathways triggered by **Aurantimycin A** are not yet fully elucidated, the available evidence points towards the formation of pores in the cytoplasmic membrane of Gram-positive bacteria. This action is characteristic of many antimicrobial peptides and depsipeptides.

The proposed mechanism involves the insertion of the **Aurantimycin A** molecule into the lipid bilayer, leading to the formation of transmembrane channels or pores. This disrupts the membrane's crucial functions, including the maintenance of the electrochemical gradient. The subsequent leakage of essential intracellular components, such as ions (e.g., K+) and ATP, and the dissipation of the membrane potential are catastrophic for the bacterial cell, ultimately leading to cell death.





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Proposed mechanism of Aurantimycin A.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antimicrobial properties of **Aurantimycin A**.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol outlines the determination of the MIC of **Aurantimycin A** against Gram-positive bacteria using the broth microdilution method.





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